molecular formula C25H24BrNO4 B4817778 (Z)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-N-(2-ETHOXYPHENYL)-2-PROPENAMIDE

(Z)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-N-(2-ETHOXYPHENYL)-2-PROPENAMIDE

Cat. No.: B4817778
M. Wt: 482.4 g/mol
InChI Key: CJQJFGIHOQKCOL-DHDCSXOGSA-N
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Description

(Z)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-N-(2-ETHOXYPHENYL)-2-PROPENAMIDE is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-N-(2-ETHOXYPHENYL)-2-PROPENAMIDE typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of 4-bromophenol with methoxybenzaldehyde to form an intermediate, which is then subjected to further reactions to introduce the ethoxyphenyl and propenamide groups .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

(Z)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-N-(2-ETHOXYPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce derivatives with different functional groups .

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-N-(2-ETHOXYPHENYL)-2-PROPENAMIDE is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry .

Biology

In biological research, this compound may be used to study its effects on biological systems. Its interactions with biological molecules can provide insights into its potential as a therapeutic agent .

Medicine

The compound’s potential medicinal applications include its use as a lead compound for developing new drugs. Its structure-activity relationship can be explored to design compounds with improved efficacy and safety profiles .

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds .

Mechanism of Action

The mechanism of action of (Z)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-N-(2-ETHOXYPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets (Z)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-N-(2-ETHOXYPHENYL)-2-PROPENAMIDE apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(Z)-3-[3-[(4-bromophenoxy)methyl]-4-methoxyphenyl]-N-(2-ethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24BrNO4/c1-3-30-24-7-5-4-6-22(24)27-25(28)15-9-18-8-14-23(29-2)19(16-18)17-31-21-12-10-20(26)11-13-21/h4-16H,3,17H2,1-2H3,(H,27,28)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJQJFGIHOQKCOL-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C=CC2=CC(=C(C=C2)OC)COC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1NC(=O)/C=C\C2=CC(=C(C=C2)OC)COC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(Z)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-N-(2-ETHOXYPHENYL)-2-PROPENAMIDE
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(Z)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-N-(2-ETHOXYPHENYL)-2-PROPENAMIDE
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(Z)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-N-(2-ETHOXYPHENYL)-2-PROPENAMIDE
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(Z)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-N-(2-ETHOXYPHENYL)-2-PROPENAMIDE
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(Z)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-N-(2-ETHOXYPHENYL)-2-PROPENAMIDE
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(Z)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-N-(2-ETHOXYPHENYL)-2-PROPENAMIDE

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